Decyl-2E
Description
Decyl-2E, systematically named Ethyl (2E)-2-decenoate, is an ethyl ester of a decenoic acid with a trans-configuration at the double bond (E-isomer). Its molecular structure comprises a 10-carbon unsaturated fatty acid chain esterified with ethanol. Key identifiers include CAS numbers 309-88-6 and 37486-72-9, and synonyms such as ethyl (E)-dec-2-enoate and ethyl trans-2-decenoate .
This compound is primarily utilized in flavor and fragrance industries due to its ester functional group, which contributes to fruity or floral aromas. Its trans-configuration enhances stability and volatility, making it suitable for perfumery and synthetic applications .
Properties
CAS No. |
73243-34-2 |
|---|---|
Molecular Formula |
C58H88N8O12 |
Molecular Weight |
1089.4 g/mol |
IUPAC Name |
(E,4S)-4-amino-6,7-dibenzyl-6-[[(3S,5S)-7-carboxy-5-[[2-(decylamino)acetyl]amino]-3-formyl-1-[[2-(methylamino)acetyl]amino]-2,4-dioxoheptan-3-yl]-[2-[[2-(methylamino)acetyl]amino]acetyl]amino]-5-oxopentadec-7-enoic acid |
InChI |
InChI=1S/C58H88N8O12/c1-5-7-9-11-13-14-16-24-34-62-40-51(71)65-47(31-33-54(75)76)56(78)58(42-67,48(68)37-63-49(69)38-60-3)66(52(72)41-64-50(70)39-61-4)57(36-44-27-21-18-22-28-44,55(77)46(59)30-32-53(73)74)45(29-23-15-12-10-8-6-2)35-43-25-19-17-20-26-43/h17-22,25-29,42,46-47,60-62H,5-16,23-24,30-41,59H2,1-4H3,(H,63,69)(H,64,70)(H,65,71)(H,73,74)(H,75,76)/b45-29+/t46-,47-,57?,58-/m0/s1 |
InChI Key |
KJXQBTDDPMJXHE-INXYGCQKSA-N |
SMILES |
CCCCCCCCCCNCC(=O)NC(CCC(=O)O)C(=O)C(C=O)(C(=O)CNC(=O)CNC)N(C(=O)CNC(=O)CNC)C(CC1=CC=CC=C1)(C(=CCCCCCCC)CC2=CC=CC=C2)C(=O)C(CCC(=O)O)N |
Isomeric SMILES |
CCCCCCCCCCNCC(=O)N[C@@H](CCC(=O)O)C(=O)[C@](C=O)(C(=O)CNC(=O)CNC)N(C(=O)CNC(=O)CNC)C(CC1=CC=CC=C1)(/C(=C/CCCCCCC)/CC2=CC=CC=C2)C(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCCCCCCCCCNCC(=O)NC(CCC(=O)O)C(=O)C(C=O)(C(=O)CNC(=O)CNC)N(C(=O)CNC(=O)CNC)C(CC1=CC=CC=C1)(C(=CCCCCCCC)CC2=CC=CC=C2)C(=O)C(CCC(=O)O)N |
Synonyms |
cyclo(Glu(O-benzyl)-Sar-Gly-(N-n-decyl)Gly)2 DECYL-2E |
Origin of Product |
United States |
Comparison with Similar Compounds
Decyl (E)-2-butenoate
- CAS : 45176-18-9
- Molecular Formula : C₁₄H₂₆O₂
- Molecular Weight : 226.36 g/mol
- Functional Group: Ester (shorter chain: butenoate vs. decenoate)
- Key Differences :
Decyl Aldehyde (Decanal)
- CAS : 112-31-2
- Molecular Formula : C₁₀H₂₀O
- Molecular Weight : 156.27 g/mol
- Functional Group : Aldehyde
- Key Differences: Aldehyde group is highly reactive, prone to oxidation, unlike the stable ester group in this compound. Applications: Widely used in perfumes (citrus notes) and as a bacterial luciferase substrate in bioluminescence studies .
Decyl Glucoside
- Functional Group : Glycoside (carbohydrate derivative)
- Key Differences: Polar sugar moiety confers surfactant properties, unlike the nonpolar ester in this compound. Applications: Common in eco-friendly detergents and personal care products due to mildness and biodegradability .
Data Table: Comparative Analysis
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Applications |
|---|---|---|---|---|---|
| This compound | 309-88-6 | C₁₂H₂₀O₂ | ~212.29 (inferred) | Ester | Fragrances, flavoring agents |
| Decyl (E)-2-butenoate | 45176-18-9 | C₁₄H₂₆O₂ | 226.36 | Ester | Light fragrances, intermediates |
| Decyl Aldehyde | 112-31-2 | C₁₀H₂₀O | 156.27 | Aldehyde | Perfumes, biochemical research |
| Decyl Glucoside | Not provided | C₁₆H₃₂O₆ | ~320.42 (estimated) | Glycoside | Surfactants, cosmetics |
Research Findings and Key Properties
Structural Impact on Physical Properties
- Chain Length: Longer chains (e.g., this compound’s 10-carbon acid moiety) increase hydrophobicity and boiling points compared to shorter analogs like Decyl (E)-2-butenoate .
- Functional Group Reactivity: Aldehydes (Decanal) oxidize readily to carboxylic acids, limiting shelf life, while esters (this compound) exhibit superior stability . Glycosides (Decyl Glucoside) are water-soluble and non-irritating, ideal for skincare products .
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